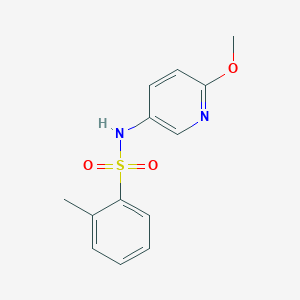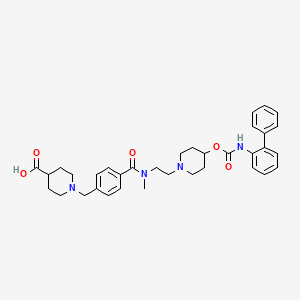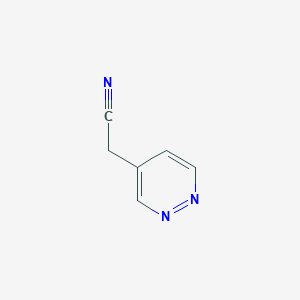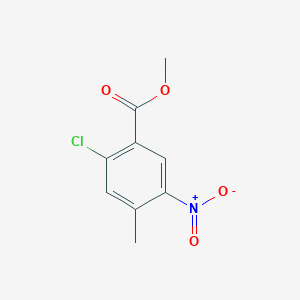
(4-Chloro-2-fluoro-3-methylphenyl)boronic acid
説明
(4-Chloro-2-fluoro-3-methylphenyl)boronic acid is a boronic acid derivative with the molecular formula C7H7BClFO2 . It is used as an intermediate for pharmaceuticals and agrochemicals . It may contain varying amounts of anhydride .
Synthesis Analysis
The synthesis of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid can be achieved from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .Molecular Structure Analysis
The molecular structure of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The exact mass is 204.0160801 g/mol .Chemical Reactions Analysis
Boronic acids, including (4-Chloro-2-fluoro-3-methylphenyl)boronic acid, are involved in various chemical reactions. They are reactants in Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions . They are also used in Suzuki coupling using microwave and triton B catalyst .Physical And Chemical Properties Analysis
(4-Chloro-2-fluoro-3-methylphenyl)boronic acid is a solid compound that should be stored at 2-8°C . It has a molecular weight of 188.39 g/mol .科学的研究の応用
-
Organic Transformations : Low-valent compounds of group-14 elements, which include boronic acids, have shown applications in various areas such as organic transformations . These transformations include hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination .
-
Small Molecule Activation : These low-valent group-14 species have been used for small molecule activation, such as P4, As4, CO2, CO, H2, alkene, and alkyne .
-
Materials Research : They have also been used in materials research, including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .
-
Photothermal Applications : Two-dimensional (2D) nanomaterials, which can be synthesized using boronic acids, have been used in photothermal applications, including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .
-
Electrostatics : Boronic acids, due to their polar nature, can be used in applications of electrostatics .
-
Organic Transformations : Low-valent compounds of group-14 elements, which include boronic acids, have shown applications in various areas such as organic transformations . These transformations include hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination .
-
Small Molecule Activation : These low-valent group-14 species have been used for small molecule activation, such as P4, As4, CO2, CO, H2, alkene, and alkyne .
-
Materials Research : They have also been used in materials research, including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .
-
Photothermal Applications : Two-dimensional (2D) nanomaterials, which can be synthesized using boronic acids, have been used in photothermal applications, including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .
-
Electrostatics : Boronic acids, due to their polar nature, can be used in applications of electrostatics .
Safety And Hazards
将来の方向性
Boronic acids, including (4-Chloro-2-fluoro-3-methylphenyl)boronic acid, have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Relevant Papers There are several papers related to boronic acids and their derivatives, including (4-Chloro-2-fluoro-3-methylphenyl)boronic acid . These papers discuss various aspects of boronic acids, such as their synthesis, biological applications, and physical and chemical properties .
特性
IUPAC Name |
(4-chloro-2-fluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQUDJQVXRZIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237806 | |
| Record name | B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-fluoro-3-methylphenyl)boronic acid | |
CAS RN |
944128-92-1 | |
| Record name | B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944128-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





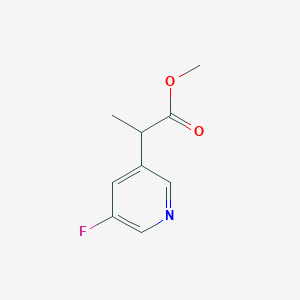
![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine](/img/structure/B1426046.png)
![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)
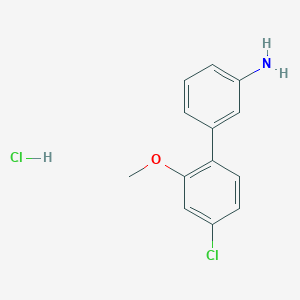
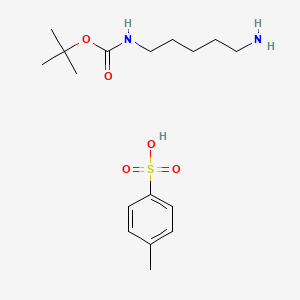
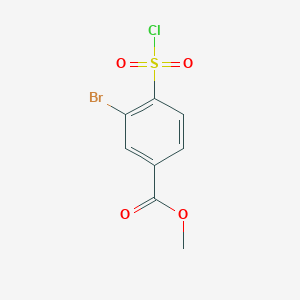
![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)

